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molecular formula C27H24F3N3O3 B8448379 Biphenyl-4-carboxylicacid {2-[4-(4-trifluoromethyl-benzoyl)-piperazin-1-yl]-2-oxo-ethyl}-amide

Biphenyl-4-carboxylicacid {2-[4-(4-trifluoromethyl-benzoyl)-piperazin-1-yl]-2-oxo-ethyl}-amide

Cat. No. B8448379
M. Wt: 495.5 g/mol
InChI Key: RCJPIJCHBCNTGQ-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

DIPEA (149.8 mg, 1.15 mmol) was added to a stirred solution of 4-trifluoromethyl-benzoic acid (48.9 mg, 0.26 mmol) in DMF (3 mL), HOBt (38.2 mg, 0.28 mmol) and EDCI.HCl (123.4 mg, 0.64 mmol) at room temperature. After 2 minutes biphenyl-4-carboxylicacid (2-oxo-2-piperazin-1-yl-ethyl)-amide (100 mg, 0.31 mmol) was added and the resulting mixture was stirred at room temperature overnight. Cold water was then added, and the resulting precipitate was filtered. The residue was purified by column chromatography (using 60-120 mesh silica gel and 60% EtOAc in hexane as eluent) to afford 33 mg (25.9% yield) of biphenyl-4-carboxylicacid {2-[4-(4-trifluoromethyl-benzoyl)-piperazin-1-yl]-2-oxo-ethyl}-amide, LC-MS purity: 98.96%, 1H NMR: (DMSO) δ 8.65 (t, 1H), 8.0 (d, 2H), 7.9-7.7 (m, 6H), 7.7-7.64 (d, 2H), 7.56-7.46 (t, 2H), 7.46-7.38 (t, 1H) 4.2 (s, 3H), 3.6 (d, 7H).
Name
Quantity
149.8 mg
Type
reactant
Reaction Step One
Quantity
48.9 mg
Type
reactant
Reaction Step One
Name
Quantity
38.2 mg
Type
reactant
Reaction Step One
Quantity
123.4 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
biphenyl-4-carboxylicacid (2-oxo-2-piperazin-1-yl-ethyl)-amide
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[F:10][C:11]([F:22])([F:21])[C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=O)=[CH:14][CH:13]=1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.[O:45]=[C:46]([N:63]1[CH2:68][CH2:67][NH:66][CH2:65][CH2:64]1)[CH2:47][NH:48][C:49]([C:51]1[CH:56]=[CH:55][C:54]([C:57]2[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=2)=[CH:53][CH:52]=1)=[O:50]>CN(C=O)C.O>[F:21][C:11]([F:10])([F:22])[C:12]1[CH:13]=[CH:14][C:15]([C:16]([N:66]2[CH2:65][CH2:64][N:63]([C:46](=[O:45])[CH2:47][NH:48][C:49]([C:51]3[CH:56]=[CH:55][C:54]([C:57]4[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=4)=[CH:53][CH:52]=3)=[O:50])[CH2:68][CH2:67]2)=[O:18])=[CH:19][CH:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
149.8 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
48.9 mg
Type
reactant
Smiles
FC(C1=CC=C(C(=O)O)C=C1)(F)F
Name
Quantity
38.2 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
123.4 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
biphenyl-4-carboxylicacid (2-oxo-2-piperazin-1-yl-ethyl)-amide
Quantity
100 mg
Type
reactant
Smiles
O=C(CNC(=O)C1=CC=C(C=C1)C1=CC=CC=C1)N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (using 60-120 mesh silica gel and 60% EtOAc in hexane as eluent)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C1=CC=C(C(=O)N2CCN(CC2)C(CNC(=O)C2=CC=C(C=C2)C2=CC=CC=C2)=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 33 mg
YIELD: PERCENTYIELD 25.9%
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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